1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene

Catalog No.
S786919
CAS No.
15862-94-9
M.F
C9H10ClNO4
M. Wt
231.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene

CAS Number

15862-94-9

Product Name

1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene

IUPAC Name

1-(chloromethyl)-4,5-dimethoxy-2-nitrobenzene

Molecular Formula

C9H10ClNO4

Molecular Weight

231.63 g/mol

InChI

InChI=1S/C9H10ClNO4/c1-14-8-3-6(5-10)7(11(12)13)4-9(8)15-2/h3-4H,5H2,1-2H3

InChI Key

VRHNUGLFVZJARZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)CCl)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C(=C1)CCl)[N+](=O)[O-])OC

Synthesis Precursor:

1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene (CMDMN) serves as a valuable precursor in the synthesis of various research-oriented molecules. Notably, it is a key intermediate in the production of 4,5-dimethoxy-2-nitrobenzyl alcohol (DMNB) []. DMNB finds application as a photolabile protecting group in organic synthesis []. This property allows researchers to temporarily mask a functional group in a molecule during reactions and selectively remove the protection later using light [].

Optically-Sensitive Monomers:

CMDMN also demonstrates potential in the development of optically-sensitive monomers []. These specialized monomers exhibit changes in their properties upon exposure to light, making them valuable for applications in areas like photolithography and optical data storage []. However, further research is needed to fully explore the potential of CMDMN in this domain.

Other Applications:

Beyond the aforementioned examples, CMDMN has been implicated in the synthesis of various other research-relevant compounds, including:

  • Bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol: This molecule exhibits photocleavable properties similar to DMNB [].
  • Nitroveratryl (NV) protected α-hydroxyacetic acid (αG) (NV-αG-OH): This compound finds application in the field of carbohydrate chemistry [].
  • 4,5-Dimethoxy-2-nitrobenzyl p-nitro-phenylcarbonate: This molecule serves as a protecting group for amino functions in amino sugars [].
  • 6-Nitroveratryloxycarbonyl chloride (NVOCCl): This reagent is used in the protection of amino groups in amino sugars [].

1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene is an organic compound with the molecular formula C9H10ClNO4 and a molecular weight of 231.63 g/mol. It features a nitro group (-NO2) and two methoxy groups (-OCH3) attached to a benzene ring, with a chloromethyl group (-CH2Cl) at the first position. This compound is characterized by its aromatic structure, which contributes to its chemical reactivity and potential applications in various fields.

Currently, there is no scientific literature available on the mechanism of action of CMDMN in any biological system.

  • Nitro group: Nitroaromatic compounds can be explosive under certain conditions. It is advisable to handle CMDMN with care and avoid exposure to heat, sparks, or flames [].
  • Chloromethyl group: Chloromethyl groups are considered alkylating agents and can be harmful if inhaled or absorbed through the skin. Standard laboratory safety protocols for handling such compounds should be followed [].
, including:

  • Nucleophilic Substitution Reactions: The chloromethyl group can be replaced by various nucleophiles, making it useful in synthesizing other organic compounds.
  • Suzuki Coupling: This reaction allows for the formation of carbon-carbon bonds using palladium catalysts.
  • Vilsmeier-Haack Reaction: This reaction can introduce additional functional groups into the molecule, expanding its utility in organic synthesis .

Several synthetic routes have been developed for the preparation of 1-(chloromethyl)-4,5-dimethoxy-2-nitrobenzene:

  • From 4,5-Dimethoxy-2-nitrobenzyl Alcohol: This method involves chloromethylation of the alcohol to yield the desired compound.
  • Using Chloromethyl Methyl Ether: A reaction with 4,5-dimethoxy-2-nitrobenzene can produce the chloromethyl derivative.
  • Direct Chlorination: Chlorination of 4,5-dimethoxy-2-nitrobenzene under controlled conditions can yield the product .

1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene has potential applications in:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Due to its structural features, it may be explored for developing new therapeutic agents.
  • Material Science: It can be used in creating functional materials and ligands for metal complexes .

Several compounds share structural similarities with 1-(chloromethyl)-4,5-dimethoxy-2-nitrobenzene. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
1-Bromo-4,5-dimethoxy-2-nitrobenzeneBromine instead of chlorineHigher reactivity due to better leaving group
2-ChloronitrobenzeneNitro group at position twoLacks methoxy substituents
4,5-Dimethoxy-2-nitrobromobenzeneBromine instead of chloromethylDifferent functional group affects reactivity
1-(Chloromethyl)-2-nitrobenzeneLacks methoxy groupsSimpler structure with fewer functional groups

The presence of both methoxy and nitro groups in 1-(chloromethyl)-4,5-dimethoxy-2-nitrobenzene enhances its chemical versatility compared to similar compounds. Its unique combination of substituents allows for diverse reactivity patterns and potential applications in organic synthesis and pharmaceuticals .

The compound is also known by several alternative names in chemical databases and literature:

  • Benzene, 1-(chloromethyl)-4,5-dimethoxy-2-nitro- [1] [3]
  • 2-Nitro-4,5-dimethoxybenzyl chloride [8]
  • 4,5-Dimethoxy-2-nitrobenzyl chloride [9]

These alternative names emphasize different aspects of the molecular structure, with some highlighting the nitro group position and others focusing on the benzyl chloride functional group nature of the chloromethyl substituent [1] [3].

Chemical Identifiers and Registry Numbers

The compound is registered under the Chemical Abstracts Service number 15862-94-9 [1] [2] [3] [4]. This unique identifier serves as the primary reference for the compound in chemical databases and regulatory documents worldwide [1].

Additional database identifiers include:

  • PubChem Compound Identifier: 13449288 [3]
  • MDL Number: MFCD11639225 [1] [2]
  • DSSTox Substance Identifier: DTXSID20541142 [3]
  • Nikkaji Number: J1.959.605B [3]
  • Wikidata Identifier: Q82417391 [3]

Structural Representation Systems

Simplified Molecular Input Line Entry System

The Simplified Molecular Input Line Entry System representation of 1-(chloromethyl)-4,5-dimethoxy-2-nitrobenzene is COC1=C(C=C(C(=C1)CCl)N+[O-])OC [1] [3] [4]. This line notation efficiently captures the complete molecular structure in a compact string format, indicating the connectivity of all atoms and the presence of the aromatic ring system [10] [11].

International Chemical Identifier

The International Chemical Identifier for the compound is InChI=1S/C9H10ClNO4/c1-14-8-3-6(5-10)7(11(12)13)4-9(8)15-2/h3-4H,5H2,1-2H3 [1] [3] [4]. This standardized identifier provides a unique textual representation that specifies the molecular formula, connectivity, and hydrogen distribution [10] [12].

The corresponding International Chemical Identifier Key is VRHNUGLFVZJARZ-UHFFFAOYSA-N [1] [3] [4], which serves as a hashed version of the full International Chemical Identifier for efficient database searching and comparison [13].

Molecular Formula and Structural Analysis

Molecular Composition

The molecular formula C₉H₁₀ClNO₄ indicates the presence of:

  • 9 carbon atoms
  • 10 hydrogen atoms
  • 1 chlorine atom
  • 1 nitrogen atom
  • 4 oxygen atoms

This composition reflects the aromatic benzene core (C₆H₄) with additional carbon atoms from the chloromethyl group (CH₂Cl) and methoxy groups (2 × OCH₃), plus the nitro group (NO₂) [1] [2] [3].

Structural Features

The compound exhibits several important structural characteristics:

Aromatic Ring System: The benzene ring provides the fundamental aromatic framework, contributing to the compound's stability and chemical reactivity patterns [5] [14].

Substitution Pattern: The 1,2,4,5-substitution pattern creates a specific electronic environment around the aromatic ring, with the electron-withdrawing nitro group and electron-donating methoxy groups creating complementary effects [15] [16].

Functional Group Diversity: The presence of four different functional groups (chloromethyl, nitro, and two methoxy groups) provides multiple sites for potential chemical reactions and interactions [1] .

Positional Isomerism and Structural Relationships

The specific substitution pattern of 1-(chloromethyl)-4,5-dimethoxy-2-nitrobenzene distinguishes it from other possible isomers. The systematic numbering ensures that this particular arrangement of substituents is uniquely identified within the family of chloromethyl-dimethoxy-nitrobenzene compounds [5] [18].

Related compounds with similar functional groups but different substitution patterns include various positional isomers that would have different International Union of Pure and Applied Chemistry names and chemical properties, despite sharing the same molecular formula [1] .

PropertyValue
Chemical Abstracts Service Number15862-94-9 [1]
Molecular FormulaC₉H₁₀ClNO₄ [1]
International Union of Pure and Applied Chemistry Name1-(chloromethyl)-4,5-dimethoxy-2-nitrobenzene [1]
Molecular Weight231.63 g/mol [1]
Simplified Molecular Input Line Entry SystemCOC1=C(C=C(C(=C1)CCl)N+[O-])OC [1]
International Chemical Identifier KeyVRHNUGLFVZJARZ-UHFFFAOYSA-N [1]
PubChem Compound Identifier13449288 [3]
MDL NumberMFCD11639225 [1]

XLogP3

2.1

Wikipedia

1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene

Dates

Last modified: 08-15-2023

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